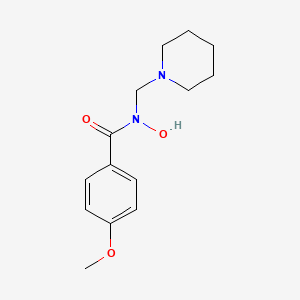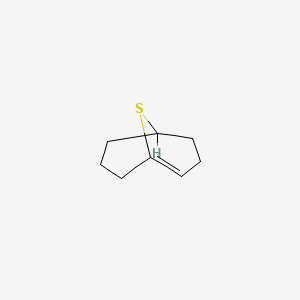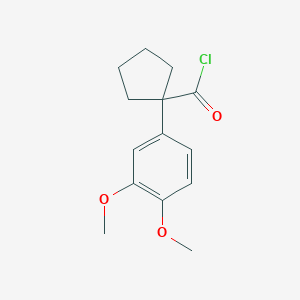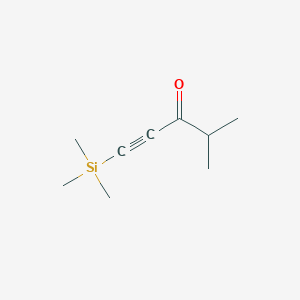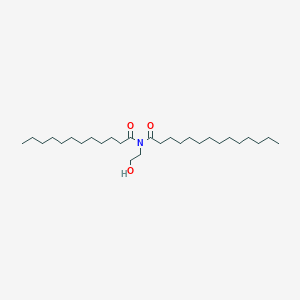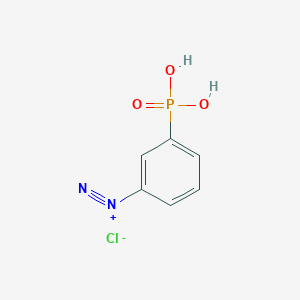
3-Phosphonobenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phosphonobenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a phosphonic acid group (-PO₃H₂) attached to the benzene ring, making it a unique and versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Phosphonobenzene-1-diazonium chloride typically involves the diazotization of 3-aminobenzenephosphonic acid. This process is carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-Phosphonobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often brightly colored.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) chloride, bromide, or cyanide to replace the diazonium group with a halide or cyanide.
Coupling Reactions: Typically involve phenols or aromatic amines in alkaline conditions to form azo compounds.
Major Products Formed
Halogenated Aromatics: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines
Scientific Research Applications
3-Phosphonobenzene-1-diazonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phosphonobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Lacks the phosphonic acid group and is less versatile in certain reactions.
4-Phosphonobenzene-1-diazonium Chloride: Similar structure but with the phosphonic acid group in a different position, affecting its reactivity and applications.
Uniqueness
3-Phosphonobenzene-1-diazonium chloride is unique due to the presence of the phosphonic acid group, which enhances its reactivity and allows for a broader range of applications in organic synthesis and material science .
Properties
CAS No. |
51395-71-2 |
|---|---|
Molecular Formula |
C6H6ClN2O3P |
Molecular Weight |
220.55 g/mol |
IUPAC Name |
3-phosphonobenzenediazonium;chloride |
InChI |
InChI=1S/C6H5N2O3P.ClH/c7-8-5-2-1-3-6(4-5)12(9,10)11;/h1-4H,(H-,9,10,11);1H |
InChI Key |
NRZVGRCOIHEMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


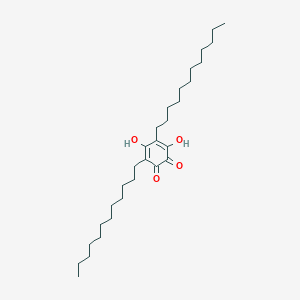
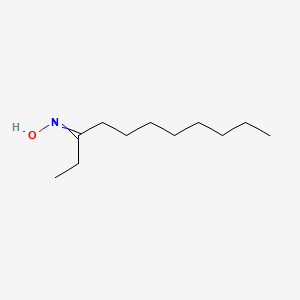
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
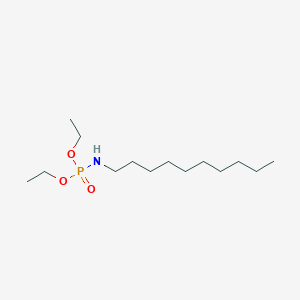

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
